REACTION_CXSMILES
|
O.S(=O)(=O)(O)O.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11].[CH2:14]([O:21]C=CC(F)(F)F)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[F:28][C:29]([F:49])([F:48])[CH2:30][CH:31]([O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1)[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:33]([O:32][CH:31]=[CH:30][C:29]([F:28])([F:49])[F:48])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[F:28][C:29]([F:48])([F:49])[CH2:30][CH:31]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11]
|
Name
|
1,1,1-trifluoro-3,3-dibenzyloxypropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
|
Name
|
prepared mixture
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=CC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=CC(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
DISTILLATION
|
Details
|
with a distillation column and a receiver flask
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.7% |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.S(=O)(=O)(O)O.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11].[CH2:14]([O:21]C=CC(F)(F)F)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[F:28][C:29]([F:49])([F:48])[CH2:30][CH:31]([O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1)[O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:33]([O:32][CH:31]=[CH:30][C:29]([F:28])([F:49])[F:48])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1.[F:28][C:29]([F:48])([F:49])[CH2:30][CH:31]([O:32][CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[O:40][CH2:41][C:42]1[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=1.[F:7][C:8]([F:13])([F:12])[CH2:9][CH:10]=[O:11]
|
Name
|
1,1,1-trifluoro-3,3-dibenzyloxypropane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
|
Name
|
prepared mixture
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=CC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=CC(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
DISTILLATION
|
Details
|
with a distillation column and a receiver flask
|
Type
|
DISTILLATION
|
Details
|
the reaction solution was subjected to distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 2.5% |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=CC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4.7% |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(OCC1=CC=CC=C1)OCC1=CC=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.1% |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |